(4-Methylphenyl)(pentachlorophenyl)methanone
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Overview
Description
(4-Methylphenyl)(pentachlorophenyl)methanone is an organic compound with the molecular formula C14H12O It is a derivative of benzophenone, where one phenyl group is substituted with a 4-methyl group and the other with a pentachlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(pentachlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-methylbenzoyl chloride reacts with pentachlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(pentachlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the pentachlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (4-Methylphenyl)(pentachlorophenyl)methanone is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Its derivatives are used as probes to investigate biological processes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(pentachlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the methyl and pentachlorophenyl substitutions.
4-Methylbenzophenone: Similar structure but lacks the pentachlorophenyl group.
Pentachlorobenzophenone: Contains the pentachlorophenyl group but lacks the 4-methyl substitution.
Uniqueness
(4-Methylphenyl)(pentachlorophenyl)methanone is unique due to the presence of both the 4-methyl and pentachlorophenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60921-34-8 |
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Molecular Formula |
C14H7Cl5O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-methylphenyl)-(2,3,4,5,6-pentachlorophenyl)methanone |
InChI |
InChI=1S/C14H7Cl5O/c1-6-2-4-7(5-3-6)14(20)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
JHZRJRBSIFIOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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